molecular formula C16H13NO3 B8703258 3-Methoxy-1-phenyl-1H-indole-2-carboxylic acid CAS No. 85793-71-1

3-Methoxy-1-phenyl-1H-indole-2-carboxylic acid

Cat. No. B8703258
CAS No.: 85793-71-1
M. Wt: 267.28 g/mol
InChI Key: VUDOZMPZIKJIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04803198

Procedure details

15 g of 2-chloro-N-methyl-pyridinium iodide in 150 ml of methylene chloride and 14 ml of triethylamine are added to 13.3 g of N-phenyl-3-methoxyindole-2-carboxylic acid, dissolved in 100 ml of methylene chloride. After one hour at room temperature, 5.5 g of 3-amino-1,2-propanediol in 50 ml of pyridine are added and the reaction solution is stirred overnight. It is then evaporated, the residue is taken up in methylene chloride and the mixture is washed successively with dilute hydrochloric acid, dilute sodium hydroxide solution and saturated sodium chloride solution. After the organic phase has been dried and evaporated, the oil which remains is taken up in ethyl acetate and recrystallised. Yield: 8.1 g of
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-].ClC1C=CC=C[N+:4]=1[CH3:9].[C:10]1([N:16]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:18]([O:25][CH3:26])=[C:17]2[C:27](O)=[O:28])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.NCC(O)C[OH:34].[CH2:36]([N:38]([CH2:41][CH3:42])[CH2:39][CH3:40])[CH3:37]>C(Cl)Cl.N1C=CC=CC=1>[CH2:36]([N:38]([CH2:41][CH:42]([OH:34])[CH2:9][NH:4][C:27]([C:17]1[N:16]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:24]2[C:19]([C:18]=1[O:25][CH3:26])=[CH:20][CH:21]=[CH:22][CH:23]=2)=[O:28])[CH2:39][CH3:40])[CH3:37] |f:0.1|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[I-].ClC1=[N+](C=CC=C1)C
Name
Quantity
13.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(=C(C2=CC=CC=C12)OC)C(=O)O
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
NCC(CO)O
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction solution is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It is then evaporated
WASH
Type
WASH
Details
the mixture is washed successively with dilute hydrochloric acid, dilute sodium hydroxide solution and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
After the organic phase has been dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
recrystallised

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)N(CC)CC(CNC(=O)C=1N(C2=CC=CC=C2C1OC)C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.